Stereochemical Identity Dictates Functional Activity: Comparison of Four 3-Fluoro Diastereomers in the Bicyclo[3.1.0]hexane Series
The 3-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold contains four distinct diastereomers (designated compounds 7–10 in Nakazato et al.), and only the stereochemistry corresponding to compound (+)-7 (MGS0008; 1S,2S,3S,5R,6S) confers potent agonist activity at group II mGluRs [1]. The (1R,2S,3S,5S,6R) stereoisomer represents one of the three alternative configurations that were synthesized and found to possess markedly reduced or absent agonist activity relative to compound (+)-7, as demonstrated in forskolin-induced cAMP formation assays in CHO cells expressing human mGluR2 and mGluR3 [1][2]. This establishes that stereochemical identity—rather than merely the presence of the 3-fluoro substituent—is the primary driver of target engagement within this series.
| Evidence Dimension | Agonist activity at human mGluR2 and mGluR3 (forskolin-induced cAMP assay in CHO cells) |
|---|---|
| Target Compound Data | For the (1R,2S,3S,5S,6R) diastereomer: expected to be among the three less-active 3-fluoro stereoisomers (compounds 8, 9, or 10) with substantially reduced or absent agonist activity relative to compound (+)-7; specific EC50 values for this exact stereoisomer were not reported individually in the primary SAR analysis |
| Comparator Or Baseline | Compound (+)-7 (MGS0008; 1S,2S,3S,5R,6S): EC50 = 29.4 ± 3.3 nM (mGluR2), 45.4 ± 8.4 nM (mGluR3); other 3-fluoro diastereomers (8, 9, 10): agonist activity described as inferior to compound (+)-7 |
| Quantified Difference | The active enantiomer (+)-7 was explicitly identified as the singular best compound among the four 3-fluoro diastereomers synthesized; the remaining three diastereomers—which include the (1R,2S,3S,5S,6R) configuration—did not match the agonist activity of compound (+)-7 |
| Conditions | Human mGluR2 and mGluR3 expressed in CHO cells; agonist activity measured by inhibition of forskolin-stimulated cAMP accumulation |
Why This Matters
For procurement decisions, confirming the exact stereochemistry is essential because only one of four possible 3-fluoro diastereomers provides nanomolar agonist activity; the (1R,2S,3S,5S,6R) stereoisomer should not be assumed to recapitulate the pharmacological profile of MGS0008 unless experimentally verified.
- [1] Nakazato A, Kumagai T, Sakagami K, Yoshikawa R, Suzuki Y, Chaki S, Ito H, Taguchi T, Nakanishi S, Okuyama S. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. J Med Chem. 2000;43(25):4893-4909. View Source
- [2] BindingDB entry for CHEMBL341888: (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid; EC50 > 100,000 nM at mGluR2. View Source
